Product packaging for Cyclopenta[c]thiophene(Cat. No.:)

Cyclopenta[c]thiophene

Cat. No.: B1259328
M. Wt: 122.19 g/mol
InChI Key: XEBBXVCRIRGDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta[c]thiophene (CPT) is a sophisticated fused-ring heterocycle that serves as a critical synthetic intermediate and core scaffold in advanced chemical and pharmaceutical research. Its unique structure makes it a valuable building block in diverse fields, from medicinal chemistry to materials science. In drug discovery, derivatives of this compound have demonstrated significant potential as antitumor agents. Research has shown that specific halogenated analogues exhibit potent cytotoxicity in vitro, particularly against leukemia cell lines, leading to their selection for in vivo evaluation in standard xenograft models . Further studies have explored the fusion of various five-membered heterocycles to the CPT core, with some derivatives, such as certain oxazolidinones, maintaining notable in vitro and in vivo antitumor activity . In material science, this compound is a key component in designing novel organic semiconductors and π-conjugated polymers . CPT-based copolymers are engineered for applications such as organic photovoltaics, field-effect transistors (OFETs), and electrochromic devices . These polymers can exhibit small band gaps, good charge-carrier mobility, and enhanced oxidative stability compared to other thiophene-based systems, making them promising candidates for next-generation electronic and optoelectronic materials . The compound's utility is further highlighted in computational studies, where its chromophore derivatives are investigated for their nonlinear optical (NLO) properties, indicating potential for use in photonic technologies . Researchers value this compound for its synthetic accessibility for further pharmacomodulation and its ability to fine-tune the properties of resulting polymers and molecular systems . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6S B1259328 Cyclopenta[c]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6S

Molecular Weight

122.19 g/mol

IUPAC Name

1H-cyclopenta[c]thiophene

InChI

InChI=1S/C7H6S/c1-2-6-4-8-5-7(6)3-1/h1-4H,5H2

InChI Key

XEBBXVCRIRGDIC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC2=CS1

Synonyms

cyclopenta(c)thiophene

Origin of Product

United States

Synthetic Methodologies for Cyclopenta C Thiophene and Its Derivatives

Modernized and Efficient Routes to Cyclopenta[c]thiophene Core Structures

In response to the limitations of historical methods, researchers have focused on developing more streamlined and higher-yielding synthetic pathways to the this compound core. These modern approaches often involve novel strategies for ring formation and functionalization.

Activated Methylene (B1212753) Mediated Synthesis

One promising modern approach utilizes an activated methylene group to facilitate the synthesis of this compound precursors. google.com This method has been shown to successfully convert 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555) and 3,4-bis(bromomethyl)-2,5-dimethylthiophene into a fused 5,5'-membered ring system. google.com Specifically, the reaction of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with methyl phenyl sulfonyl acetate, an activated methylene compound, yields the sulfone ester precursor, 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene. bioone.orggoogle.com This conversion is achieved in a significantly reduced number of steps compared to previously reported methods. google.com

C-C Dialkylation with Malonate Esters

A notable advancement in the synthesis of this compound precursors involves C-C dialkylation using malonate esters to form the fused five-membered ring. wku.edu This method represents a "green chemistry" approach, as it often eliminates the need for toxic and expensive solvents like carbon tetrachloride (CCl₄). wku.eduvulcanchem.com The reaction typically involves the dialkylation of a malonic ester with a suitable dihalo-substituted thiophene (B33073) derivative. This strategy not only increases product yields but also reduces the total number of synthetic steps, making the process more efficient and cost-effective. wku.edu The malonic ester synthesis is a versatile method that allows for the creation of α-alkylated carboxylic acids that are otherwise difficult to synthesize directly. libretexts.org

Grignard Reagent Based Functionalization of this compound Precursors

Grignard reagents have proven to be valuable tools for the functionalization of this compound precursors, offering a direct route to substituted derivatives. bioone.orgresearchgate.net For example, treating 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one with alkyl Grignard reagents provides a one-step synthesis of 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes in good yields. bioone.org This method is a significant improvement over previous multi-step procedures that started from the same ketone precursor. bioone.org The versatility of Grignard reagents allows for the introduction of various alkyl groups, enhancing the diversity of accessible this compound derivatives.

PrecursorGrignard ReagentProductYield
1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-oneMethyl Grignard5-methyl-1,3-dimethyl-4H-cyclopenta[c]thiophene60%
1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-oneEthyl Grignard5-ethyl-1,3-dimethyl-4H-cyclopenta[c]thiophene65%

Thiation Reactions via Lawesson's Reagent

An alternative and effective strategy for constructing the this compound core involves the thiation of 1,4-dicarbonyl compounds using Lawesson's reagent. uky.educhemtube3d.com This approach builds the thiophene ring onto a pre-existing cyclopentadiene (B3395910) framework. uky.edu The synthesis starts with the preparation of 1,2-diacylcyclopentadienes, which are then treated with Lawesson's reagent in a solvent like refluxing toluene (B28343) to induce thiation and subsequent cyclization to form the thiophene ring. uky.edu This method has been successfully employed to prepare 1,3-diaryl-4H-cyclopenta[c]thiophenes with various aryl substituents. uky.eduvulcanchem.com However, this method has limitations, as it has been reported to fail for 1,2-diacylcyclopentadienes bearing aliphatic acyl groups. uky.edu

Cross-Coupling Strategies for this compound Derivatives

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the synthesis of complex organic molecules, and their application to this compound chemistry is no exception. nih.gov These methods allow for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the this compound scaffold.

Stille and Suzuki cross-coupling reactions are commonly employed for the polymerization of this compound-based monomers. d-nb.info For instance, Stille polymerization has been used to synthesize homopolymers of thiophene-capped this compound derivatives, while Suzuki polymerization is effective for creating polymers of other heterocyclic systems that can be copolymerized with this compound units. d-nb.info These polymerization methods have been instrumental in developing new materials with tailored optoelectronic properties. d-nb.info

Furthermore, direct C-H/peri-C-H annulative coupling reactions catalyzed by palladium have emerged as a powerful strategy for constructing cyclopenta-fused polycyclic heteroarenes. rsc.org This approach allows for the direct formation of fused ring systems by activating and coupling C-H bonds on both the thiophene and an adjacent aromatic ring. rsc.org This methodology has been successfully applied to synthesize π-extended this compound derivatives fused with various polycyclic aromatic hydrocarbons. rsc.org

Stille Coupling in this compound Polymerization and Derivatization

Cycloisomerization and Ring-Expansion Reactions Leading to this compound Analogues

Cycloisomerization and ring-expansion reactions represent alternative synthetic routes to this compound analogues and related fused heterocyclic systems. These methods often involve the intramolecular rearrangement of specifically designed precursors.

One notable example is the selective 6-endo-dig and ring-expansion cycloisomerizations of ortho-disubstituted thiophenes that bear 1-en-3-yne moieties. rsc.org When the double bond of the 1-en-3-yne is part of an aliphatic alkene, a ring-expansion cyclization takes place, yielding a cyclopenta[c]thiapyran analogue. rsc.org This transformation demonstrates how the nature of the starting material dictates the final heterocyclic structure.

Another approach involves the dehydrative cyclization of heteroatom-substituted propargylic alcohols. acs.org Gold-catalyzed cyclization of such compounds provides an efficient pathway to various aromatic heterocycles, including thiophenes. acs.org Similarly, metal-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols, using a PdI₂/KI catalytic system, can produce substituted thiophenes. researchgate.netmdpi.com

Ring-expansion reactions of cyclopropane (B1198618) derivatives can also lead to five-membered heterocyclic rings. For instance, certain cyclopropane derivatives can be transformed into thiophenes. free.fr The vinylcyclopropane-cyclopentene rearrangement is a well-known ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876) ring, and this principle can be extended to the synthesis of fused heterocyclic systems. wikipedia.org

Furthermore, the synthesis of 1,3-diaryl-4H-cyclopenta[c]thiophenes can be efficiently achieved from 1,2-diaroylcyclopentadienes using Lawesson's reagent. uky.edunih.gov This method involves the closure of the thiophene ring onto a cyclopentadiene precursor. uky.edu An alternative to this involves the thiation of [Mn{η⁵-1,2-C₅H₃(COR)₂}(CO)₃] with P₄S₁₀/NaHCO₃ to produce manganese complexes of cyclopenta[c]thienyl ligands. nih.gov

Molecular Engineering and Derivatization of Cyclopenta C Thiophene Scaffolds

Rational Design of Functionalized Cyclopenta[c]thiophene Architectures

The rational design of functionalized this compound architectures is a key strategy for developing new materials with specific biological or electronic properties. This approach involves the deliberate synthesis of derivatives with carefully chosen functional groups to influence their behavior.

One of the primary motivations for the functionalization of this compound has been the pursuit of new therapeutic agents. For instance, a series of 22 this compound-related compounds were synthesized and evaluated for their potential anticancer activity. nih.gov Among these, seven compounds demonstrated cytotoxic effects, particularly against leukemia cell lines. nih.gov This has spurred further research into creating polyfunctionalized this compound derivatives as potential scaffolds in medicinal chemistry. thieme-connect.comthieme-connect.com

The synthesis of these functionalized architectures often involves diastereoselective routes starting from aminocyclopenta[c]thiophenones. thieme-connect.comthieme-connect.com These methods provide access to a variety of derivatives, including diamino compounds, diols, and tetrahalo derivatives. thieme-connect.com While some of these compounds did not exhibit significant cytotoxic activity, likely due to the absence of a critical carbonyl group, these synthetic pathways have proven valuable for creating a library of diverse this compound scaffolds for further investigation. thieme-connect.com

Beyond medicinal applications, the rational design of this compound derivatives is crucial for developing materials for organic electronics. The cyclopentadithiophene (CPDT) core, a fused-thiophene system, is known for its planar structure which facilitates intermolecular π-π interactions and enhances hole transport capabilities. researchgate.net This has led to the design of CPDT-based hole-transporting materials (HTMs) for use in perovskite solar cells. researchgate.net

The process of creating these functionalized molecules often relies on established chemical reactions. For example, thiophene-capped this compound can be functionalized with carbohydrate moieties through Sonogashira coupling and subsequent reactions, demonstrating the versatility of this scaffold for creating complex molecular architectures. researchgate.net

Heteroatom Incorporation in this compound Derivatives for Tunable Properties

The incorporation of different heteroatoms into the this compound framework is a powerful tool for tuning the optoelectronic properties of the resulting materials. By replacing the sulfur atom with other chalcogens like selenium or tellurium, or by introducing other heteroatoms into appended functional groups, chemists can systematically alter characteristics such as the band gap, charge carrier mobility, and solid-state packing.

Comparative studies between this compound (CPT) and its selenium-containing analogue, cyclopenta[c]selenophene (CPS), have provided valuable insights into the effects of heteroatom substitution. Research has shown that replacing sulfur with selenium can significantly impact the electronic properties of these compounds.

Selenophene-based polymers generally exhibit lower band gaps compared to their thiophene (B33073) counterparts. rsc.orgrsc.org This is attributed to the fact that selenophene (B38918) is less aromatic and more easily polarized than thiophene, which leads to a more effective conjugation along the polymer backbone. rsc.orgrsc.org Furthermore, the larger size of the selenium atom can lead to stronger intermolecular interactions, which can influence the solid-state packing of the materials. acs.org

Despite the lower band gap, thiophene-based polymers often have deeper Highest Occupied Molecular Orbital (HOMO) levels due to higher onset oxidation potentials. rsc.org This makes them more resistant to unintentional doping and potentially more stable for applications in photovoltaic cells. rsc.org

Structural studies have revealed that the cyclopentane (B165970) ring fused to the thiophene or selenophene core helps to maintain a nearly planar structure in the resulting oligomers and polymers. rsc.orgrsc.org This planarity is crucial for effective π-electron delocalization and charge transport. mdpi.com In contrast to 3,4-dialkyl substitutions which can introduce steric hindrance and twist the polymer backbone, the cyclopentane fusion preserves planarity. rsc.org

Varying the chalcogen atom (sulfur, selenium, tellurium) in cyclopentadithiophene-based polymers has a pronounced effect on their optoelectronic properties. A systematic study of a series of cyclopentadithiophene polymers copolymerized with thiophene, selenophene, and tellurophene (B1218086) revealed clear trends. acs.orgacs.org

As the size of the chalcogen atom increases from sulfur to selenium to tellurium, the optical band gap of the polymer decreases. acs.orgacs.org This is primarily due to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. acs.orgacs.org The reduction in the band gap is also linked to a decrease in the aromaticity of the chalcogenophene ring as the heteroatom size increases, which enhances conjugation. acs.org

The larger chalcogen atoms also promote stronger intermolecular heteroatom-heteroatom interactions. acs.orgacs.org This leads to increased polymer aggregation in solution and in the solid state, which is observable as a red-shifted absorption band in the UV-vis spectrum. acs.orgacs.org While these interactions can be beneficial for charge transport, they can also lead to solubility issues, particularly for polymers containing tellurophene. acs.org

The table below summarizes the effect of chalcogen atom variation on the optical properties of cyclopentadithiophene polymers.

PolymerHeteroatomOptical Band Gap (eV)Absorption Maximum (nm)
C₁₆CPDT-TSulfur1.81550
C₁₆CPDT-SeSelenium1.72565
C₁₆CPDT-TeTellurium1.64585

This interactive table is based on data from comparative studies of cyclopentadithiophene polymers. acs.org

Comparative Studies with Cyclopenta[c]selenophene Analogues

Synthesis and Characterization of this compound Dimers and Oligomers

The synthesis and characterization of dimers and oligomers of this compound are crucial steps in understanding the fundamental properties of these materials and for building up to more complex polymeric structures. These well-defined, smaller molecules allow for detailed investigation of their electronic structure, charge transport characteristics, and self-assembly behavior.

The creation of a this compound dimer has been reported as a novel approach to developing potent cytotoxic agents. tandfonline.com This "bivalent" strategy, where two active units are linked together, resulted in a compound with significant cytotoxic activity, particularly against leukemia cell lines. tandfonline.com

In the context of electronic materials, oligomers of this compound have been synthesized to serve as models for their polymeric counterparts. A series of oligothiophenes incorporating spiro-substituted dialkylfluorene-functionalized this compound units have been prepared. acs.org Photophysical and electrochemical measurements of these oligomers, including 7-mers and 11-mers, showed that the conjugation along the backbone was uninterrupted and that they could undergo reversible multi-oxidation processes. acs.org The formation of stable cationic species was observed, which is a key property for p-type organic semiconductors. acs.org

Furthermore, donor-acceptor (D-A) copolymers have been synthesized using this compound-based oligomers as the donor block and electron-accepting units like benzo[c] thieme-connect.comCurrent time information in Bangalore, IN.oup.comselenadiazole (BDS) or 2-dodecyl acs.orgCurrent time information in Bangalore, IN.oup.com-benzotriazole (BTAz) as the acceptor. rsc.org This D-A architecture effectively reduces the band gap of the resulting polymers and allows for the tuning of their electronic properties. These copolymers have shown promise as solution-processable materials for field-effect transistors (FETs), exhibiting charge carrier mobilities on the order of 10⁻³ cm² V⁻¹ s⁻¹. rsc.org

The characterization of these dimers and oligomers involves a suite of techniques. X-ray crystallography provides definitive structural information, confirming the planarity and connectivity of the molecules. uky.edu Spectroscopic methods such as UV-Vis-NIR absorption and emission spectroscopy are used to probe the electronic transitions and conjugation length. acs.orgrsc.org Electrochemical techniques like cyclic voltammetry are employed to determine the HOMO and LUMO energy levels and to study the stability of the oxidized and reduced species. acs.orgrsc.org

Development of Pendant-Type this compound Polymers

A significant strategy in the molecular engineering of this compound-based materials is the development of pendant-type polymers. In this architecture, the electronegative this compound-containing units are attached as side chains to a polymer backbone. This design offers several advantages, including the ability to fine-tune the electronic properties of the pendant groups, control the spacing between the active units, and ensure good solubility in organic solvents for ease of processing. oup.com

One approach to synthesizing these polymers involves a combination of Stille coupling and palladium-catalyzed cyclopolymerization of a 1,6-diene. oup.com This method has been successfully used to create a polymer with electronegative terthiophene pendants based on a difluorodioxothis compound central unit. oup.com The resulting polymer, poly-TC¤¤T, was found to be soluble in common organic solvents like chloroform (B151607) and fluorobenzene. oup.com

Characterization of these pendant-type polymers reveals important insights into their properties. The UV-vis absorption spectrum of poly-TC¤¤T showed an absorption peak corresponding to the π-π* transition of the pendant units, indicating that the electronic properties of the conjugated system are maintained after polymerization. oup.com However, a red-shift in the maximum emission wavelength compared to the monomeric unit was observed, along with a decrease in the relative intensity. oup.com

This pendant-type design offers a versatile platform for creating new functional materials. By modifying the structure of the pendant group and the polymer backbone, it is possible to tailor the material's properties for specific applications, such as n-type organic field-effect transistors (OFETs). oup.com The controlled arrangement of the pendant units can also influence the solid-state morphology, which is a critical factor for charge transport in thin-film devices. oup.com

Advanced Spectroscopic and Structural Characterization of Cyclopenta C Thiophene Systems

Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties

Electronic absorption spectroscopy is a fundamental tool for probing the optical properties of cyclopenta[c]thiophene systems, providing insights into their electronic transitions and optical bandgaps. The absorption characteristics are highly dependent on the molecular structure, including the nature of substituents and the extent of π-conjugation.

For instance, a series of donor-acceptor (D-A) copolymers based on a thiophene-capped CPT donor and various benzazole acceptors have been synthesized, exhibiting a fascinating trend in their visible colors (red, green, and blue) in solution. researchgate.netacs.orgfigshare.com The optical band gaps of these polymers, determined from the onset of the absorption spectra in the film state, were found to be 1.57 eV, 1.44 eV, and 1.86 eV for polymers with benzothiadiazole (P1), benzoselenadiazole (P2), and benzotriazole (B28993) (P3) acceptors, respectively. researchgate.netacs.orgfigshare.com The significant red-shift in the film-state absorption of P2 and P3 compared to their solution spectra indicates strong interchain interactions and efficient π-stacking in the solid state. researchgate.netacs.org

In another study, copolymers fusing a thiophene-capped CPT donor with a dipyrromethene difluoroborane (B8323493) (BODIPY) acceptor were investigated. acs.org The position of copolymerization on the BODIPY unit and the presence of an acetylene (B1199291) spacer significantly influenced the optical properties. acs.org The resulting polymers (P1, P2, and P3) displayed optical band gaps of 1.28 eV, 1.71 eV, and 1.57 eV, respectively. acs.org The polymer with the most effective conjugation (P1) exhibited the lowest band gap reported for a CPT-containing polymer. acs.org

A red homopolymer (P1) derived from a thiophene-capped CPT derivative (DHTCPT) showed a major absorption band around 526 nm, corresponding to a π-π* transition, with a HOMO-LUMO gap of 2.02 eV. d-nb.info An alternating copolymer (P3) of DHTCPT and a diketopyrrolopyrrole (DPP) derivative displayed a strong transition at 678 nm and a weaker peak at 416 nm. d-nb.info The optical properties of CPT-based polymers can be tuned across the visible spectrum, making them suitable for applications such as electrochromic devices. d-nb.infothieme-connect.com

The UV-vis spectra of a cyclopenta-fused dibenzo[b,d]thiophene-co-phenanthrene macrocyclic tetraradicaloid (MC4-S) in dichloromethane (B109758) revealed an intense absorption maximum at 678 nm, with a broad tail extending to 1150 nm, which is indicative of its anti-aromaticity and significant radical character. nih.gov

Table 1: Optical Properties of Selected this compound-Based Polymers

Polymer Acceptor Unit λmax (nm) Optical Bandgap (Egopt) (eV)
P1 4,7-dibromo d-nb.infothieme-connect.comuky.edubenzothiadiazole - 1.57 researchgate.netacs.orgfigshare.com
P2 4,7-dibromo d-nb.infothieme-connect.comuky.edubenzoselenadiazole - 1.44 researchgate.netacs.orgfigshare.com
P3 4,7-dibromo d-nb.infothieme-connect.comuky.edubenzotriazole - 1.86 researchgate.netacs.orgfigshare.com
P1 (BODIPY) BODIPY (α-positions) - 1.28 acs.org
P2 (BODIPY) BODIPY (β-positions) - 1.71 acs.org
P3 (BODIPY) BODIPY (β-positions) with acetylene spacer - 1.57 acs.org
P1 (DHTCPT) - (Homopolymer) 526 d-nb.info 2.02 d-nb.info
P3 (DHTCPT-DEHTDPP) DEHTDPP 678 d-nb.info -
PCPDTTPD-Bu Thieno[3,4-c]pyrrole-4,6-dione (B1257111) 653 (solution) canada.ca -
PDPP2F-CPDT2E Difurodiketopyrrolopyrrole 765 (solid) westmont.edu 1.0 (solid) westmont.edu

Spectroelectrochemical Analysis of this compound-Based Materials

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the absorption spectra of a material as a function of the applied potential. This method is particularly valuable for characterizing the electronic structure of the charged species (polarons and bipolarons) that are formed upon oxidation or reduction of conjugated polymers.

The spectroelectrochemical analysis of a poly(this compound) (PCPT) thin film on an ITO-coated glass slide revealed an optical band gap of 1.73 eV (716 nm). researchgate.net Upon electrochemical doping, new absorption bands appear in the near-infrared (NIR) region, which are characteristic of the formation of charge carriers.

For a series of CPT- and diketopyrrolopyrrole-based polymers (P1, P2, and P3), spectroelectrochemistry was used to investigate their electrochromic behavior. thieme-connect.com These polymers exhibited distinct color changes upon switching the applied potential. For example, P1 changed from red to transparent blue, P2 from blue to transparent, and P3 from green to transparent. thieme-connect.com The spectroelectrochemical measurements, conducted in the 300–1600 nm range, allowed for the study of the electrochromism of the polymers and the singly charged polarons. thieme-connect.com

In a study of BODIPY- and CPT-containing copolymers, spectroelectrochemistry was employed to further investigate their material and electrochemical properties. acs.org Similarly, for a neutral green electrochromic polymer, PBOTT-BTD, in situ UV-vis-NIR spectroelectrochemistry was used to study the optoelectronic properties of the polymer film. pkusz.edu.cn

These studies demonstrate the power of spectroelectrochemistry in elucidating the nature of charge carriers and the electrochromic properties of this compound-based materials, which is crucial for their application in devices such as electrochromic windows and displays.

X-ray Crystallographic Analysis for Solid-State Structures and Packing

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. d-nb.info This information is vital for understanding structure-property relationships in this compound-based materials, as the solid-state packing significantly influences their electronic properties, such as charge transport.

The crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, a thiophene (B33073) derivative, was determined by single-crystal X-ray diffraction, revealing a monoclinic space group P21. eurjchem.com The detailed structural information obtained from X-ray crystallography allows for the correlation of molecular conformation and intermolecular interactions with the material's bulk properties. acs.org

In a study of manganese complexes of cyclopenta[c]thiophenes, X-ray crystallography was used to characterize the molecular structures of [Mn(η5-SC7H3-1,3-Me2)(CO)3] (3a) and [Mn(η5-SC7H3-1,3-Ph2)(CO)3] (3c). uky.edu The cyclopenta[c]thienyl ligands in these complexes were found to be nearly planar. uky.edu

The solid-state structure of a 1,4-dithienyl-substituted cyclopenta[d] d-nb.infouky.eduoxazine (B8389632) was analyzed using X-ray crystallography, which revealed favorable π-π stacking interactions that are critical for efficient intermolecular charge transfer. clockss.org The analysis showed that the nitrogen-side thienyl of one molecule in the unit cell is stacked directly over the oxazine ring of an adjacent molecule. clockss.org

Furthermore, X-ray crystallography has been employed to study the solid-state packing of dibromothiophene monomers designed for solid-state polymerization. rsc.org The substituents on the thiophene ring were introduced to induce an anti-orientation of the monomers, mimicking the s-trans structure of polythiophene, which is favorable for charge transport. rsc.org

Table 2: Selected Crystallographic Data for this compound Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
[Mn(η5-SC7H3-1,3-Me2)(CO)3] C12H9MnO3S Monoclinic P21/m 6.4450(3) 9.0870(4) 9.9650(6) 96.7940(19) 579.51(5) 2 uky.edu
[Mn(η5-SC7H3-1,3-Ph2)(CO)3] C22H13MnO3S Triclinic P1 11.1210(2) 13.2140(2) 13.3160(3) - 1747.83(6) 4 uky.edu
N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea - Monoclinic P21 11.7469(5) 6.0849(2) 12.5792(6) 117.736(7) 795.8(6) - eurjchem.com

Thin-Film X-ray Diffraction of this compound Polymers

While single-crystal X-ray diffraction provides detailed structural information on well-ordered small molecules, thin-film X-ray diffraction (XRD) is essential for characterizing the morphology and ordering of polymeric thin films, which are the active components in many organic electronic devices.

Thin-film XRD studies have been conducted on copolymers of BODIPY and CPT to investigate their material properties. acs.orgfigshare.com The diffraction patterns provide information about the degree of crystallinity, the orientation of the polymer chains, and the intermolecular packing distances within the film.

In a study of solution-processable poly(cyclopenta[c]selenylvinylene) (PDCPSV) and its thiophene analogue (PDCPTV), thin-film XRD was used for their characterization. acs.orgfigshare.com These measurements are crucial for correlating the polymer structure with its charge transport properties. For instance, a polymer containing a non-alkylated thiophene π-spacer showed the highest hole mobility, which was attributed to the effective intercalation of alkyl side chains in the film state, as revealed by 2D grazing incidence X-ray diffraction data. bwise.kr

The XRD spectra of PCPDTTPD polymer thin films cast from chloroform (B151607) solution were also analyzed to understand their solid-state packing. canada.ca The nature of the alkyl side chains on the thieno[3,4-c]pyrrole-4,6-dione (TPD) unit was found to influence the polymer's morphology and, consequently, its electronic properties. canada.ca

Atomic Force Microscopy for Morphological Characterization of this compound Films

Atomic force microscopy (AFM) is a powerful high-resolution imaging technique used to investigate the surface morphology of thin films. It provides valuable information about the film's roughness, grain size, and phase separation, which are critical factors affecting the performance of organic electronic devices.

AFM has been used to study the morphology of thin films of CPT-based polymers. acs.orgfigshare.com For a series of copolymers of BODIPY and CPT, tapping-mode AFM images revealed distinct surface morphologies. researchgate.net One polymer (P1) showed a cluster-like network with a root-mean-square (RMS) roughness of 5.12 nm, while another (P2) exhibited a much smoother surface with an RMS roughness of 0.313 nm. researchgate.net A third polymer (P3) had larger grains and a deeper grain boundary, with an RMS roughness of 4.155 nm. researchgate.net These differences in morphology were correlated with the performance of the polymers in field-effect transistors. researchgate.net

In another study, AFM was used to characterize the surface of as-cast and thermally annealed thin films of cyclopentadithiophene-based polymers. researchgate.net The AFM topographs showed how the film morphology evolved with thermal treatment, which can lead to improved crystallinity and device performance. The morphology of Ag nanoparticles on poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-bʹ]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] (PCPDTBT) films was also investigated using AFM. nih.gov

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules and materials. It provides information on the oxidation and reduction potentials, which are used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrochemical properties of a series of CPT- and diketopyrrolopyrrole-based polymers were characterized by CV. d-nb.info The polymers displayed both anodic oxidation and cathodic reduction peaks. The onset of oxidation for a blue homopolymer (P2) was 0.13 V higher than that of a red homopolymer (P1). d-nb.info The HOMO levels were calculated to be -5.04 eV for P1 and -5.17 eV for P2. thieme-connect.com An alternating copolymer (P3) showed an intermediate onset of oxidation at 0.64 V, corresponding to a HOMO level of -5.08 eV. thieme-connect.com The LUMO energy levels were also determined from the reduction onsets, allowing for the calculation of the electrochemical bandgaps. thieme-connect.com

For a cyclopenta-fused dibenzo[b,d]thiophene-co-phenanthrene macrocyclic tetraradicaloid (MC4-S), CV measurements in dichloromethane revealed a multi-step redox behavior with two reversible one-electron oxidation waves and two reversible one-electron reduction waves. nih.gov The HOMO and LUMO energy levels were estimated to be -4.37 eV and -3.53 eV, respectively, resulting in a small electrochemical energy gap of 0.84 eV. nih.gov

CV has also been used to study the electrochemical properties of various other CPT-based polymers and small molecules, providing crucial data for understanding their electronic structure and potential applications in organic electronics. pkusz.edu.cnacs.orgresearchgate.net

Table 3: Electrochemical Properties of Selected this compound-Based Systems

Compound Eonsetox (V) Eonsetred (V) HOMO (eV) LUMO (eV) Egelec (eV)
P1 (DHTCPT) - - -5.04 thieme-connect.com -3.32 thieme-connect.com 1.72 thieme-connect.com
P2 (DEHTDPP) - - -5.17 thieme-connect.com -3.67 thieme-connect.com 1.50 thieme-connect.com
P3 (DHTCPT-DEHTDPP) 0.64 thieme-connect.com -0.94 thieme-connect.com -5.08 thieme-connect.com - -
MC4-S - - -4.37 nih.gov -3.53 nih.gov 0.84 nih.gov
PBOTT-BTD - - -4.79 pkusz.edu.cn -3.28 pkusz.edu.cn -
PCPDTTPD-Oc - - -5.29 canada.ca -3.63 canada.ca -

Table of Compound Names

Abbreviation/NameFull Chemical Name
CPTThis compound
P1Poly(thiophene-capped this compound-alt-4,7-dibromo d-nb.infothieme-connect.comuky.edubenzothiadiazole)
P2Poly(thiophene-capped this compound-alt-4,7-dibromo d-nb.infothieme-connect.comuky.edubenzoselenadiazole)
P3Poly(thiophene-capped this compound-alt-4,7-dibromo d-nb.infothieme-connect.comuky.edubenzotriazole)
P1 (BODIPY)Poly(thiophene-capped 5,5-bis(hexyloxymethyl)-5,6-dihydro-4H-cyclopenta[c]-thiophene-alt-dipyrromethene difluoroborane) (copolymerized at α-positions)
P2 (BODIPY)Poly(thiophene-capped 5,5-bis(hexyloxymethyl)-5,6-dihydro-4H-cyclopenta[c]-thiophene-alt-dipyrromethene difluoroborane) (copolymerized at β-positions)
P3 (BODIPY)Poly(thiophene-capped 5,5-bis(hexyloxymethyl)-5,6-dihydro-4H-cyclopenta[c]-thiophene-alt-dipyrromethene difluoroborane with acetylene spacer) (copolymerized at β-positions)
DHTCPTThiophene-capped derivative of this compound
P1 (DHTCPT)Poly(thiophene-capped derivative of this compound)
DEHTDPPN-substituted thienodiketopyrrolopyrrole
P3 (DHTCPT-DEHTDPP)Poly(thiophene-capped derivative of this compound-alt-N-substituted thienodiketopyrrolopyrrole)
MC4-SCyclopenta-fused dibenzo[b,d]thiophene-co-phenanthrene macrocyclic tetraradicaloid
PCPTPoly(this compound)
PBOTT-BTDPoly[3,6-bis(hexyloxy)thieno[3,2-b]thiophene-alt-benzo[c] d-nb.infouky.eduresearchgate.netthiadiazole]
[Mn(η5-SC7H3-1,3-Me2)(CO)3]Tricarbonyl(η5-1,3-dimethylcyclopenta[c]thienyl)manganese
[Mn(η5-SC7H3-1,3-Ph2)(CO)3]Tricarbonyl(η5-1,3-diphenylcyclopenta[c]thienyl)manganese
N,N-diphenyl-N'-(thiophene-2-carbonyl)-thioureaN,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea
PDCPSVPoly(cyclopenta[c]selenylvinylene)
PDCPTVPoly(cyclopenta[c]thienylvinylene)
PCPDTTPD-BuPoly[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-alt-5,6-bis(butyl)-thieno[3,4-c]pyrrole-4,6-dione]
PCPDTTPD-OcPoly[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-alt-5,6-bis(octyl)-thieno[3,4-c]pyrrole-4,6-dione]
PDPP2F-CPDT2EPoly[difurodiketopyrrolopyrrole-alt-cyclopentadithiophene]
PCPDTBTPoly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-bʹ]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]

Computational and Theoretical Investigations of Cyclopenta C Thiophene

Density Functional Theory (DFT) Applications in Cyclopenta[c]thiophene Chemistry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry, physics, and materials science for investigating the electronic structure of atoms, molecules, and solids. nih.gov Its favorable balance of computational cost and accuracy makes it particularly suitable for studying large and complex molecular systems. nih.govarxiv.org DFT and its time-dependent extension (TD-DFT) have been instrumental in providing significant insights and accurate predictions for the properties of isolated polymers and oligomers based on this compound. bilkent.edu.tr

Geometry Optimization and Electronic Structure Prediction

A fundamental application of DFT is the optimization of molecular geometries to find the most stable atomic arrangement, which corresponds to the minimum energy structure. arxiv.orgugm.ac.id For this compound-based materials, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. ugm.ac.id For instance, studies have shown that symmetrical bridged dithiophene S-oxides (BTOs) derived from 4H-Cyclopenta[2,1-b,3;4-b']dithiopene S-oxide are more planar than their unsymmetrical counterparts. ugm.ac.id The accuracy of these predicted geometries is often validated by comparison with experimental data, such as X-ray diffraction, where available. mdpi.com

DFT is also crucial for predicting the electronic structure, which governs the material's properties. chemrxiv.org It allows for the calculation of the distribution of electrons within the molecule and the energies of the molecular orbitals. For example, in donor-acceptor copolymers containing this compound, DFT calculations have shown that the electron-rich donor units primarily influence the Highest Occupied Molecular Orbital (HOMO), while the electron-deficient acceptor units control the Lowest Unoccupied Molecular Orbital (LUMO). thieme-connect.com This understanding of the electronic structure is foundational for predicting and tuning the optoelectronic properties of these materials.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is employed. researchgate.netuci.edu TDDFT is an extension of DFT that allows for the calculation of electronic excited states and has become a standard tool for describing photophysical and photochemical processes. researchgate.netnih.gov This method is used to predict various excited-state properties, including vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in geometry. researchgate.netresearchgate.net

In the context of this compound-based materials, TDDFT calculations are essential for simulating UV-visible absorption spectra. thieme-connect.comd-nb.info By comparing these simulated spectra with experimental measurements, researchers can validate their theoretical models and gain a deeper understanding of the electronic transitions occurring within the molecule. thieme-connect.comd-nb.info For example, TDDFT has been used to study the excited-state characteristics of natural dyes and to predict the absorption spectra of this compound-based polymers. researchgate.netd-nb.info However, it is important to note that the accuracy of TDDFT can be influenced by the choice of the exchange-correlation functional, and in some cases, it may produce qualitatively incorrect results for certain thiophene-based compounds. ethz.ch

Prediction of Frontier Molecular Orbital Energies (HOMO/LUMO) and Electronic Band Gaps

The energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical parameters that determine the electronic and optical properties of a material. DFT is widely used to calculate these energies. d-nb.inforesearchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or electronic band gap), is a key indicator of the material's conductivity and the color of light it will absorb. ugm.ac.id

For this compound derivatives, DFT calculations have shown that chemical modifications can systematically tune the HOMO and LUMO energy levels. ugm.ac.idrsc.org For instance, in donor-acceptor copolymers, the choice of the donor and acceptor units can be used to control the HOMO and LUMO energies, respectively. thieme-connect.comrsc.org This ability to predictably tune the FMO energies is crucial for designing materials with specific optical and electronic properties for applications in organic electronics. rsc.org For example, a smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths (red-shifted absorption) and improved conductivity. researchgate.netresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gaps for Selected this compound-based Molecules

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Computational Method
P1-5.04--DFT/B3LYP
P2-5.17--DFT/B3LYP
P3-5.08-1.58-DFT/B3LYP
FICR--1.98M06/6-311G(d,p)
FICD1--1.75M06/6-311G(d,p)
FICD2-5.33-1.73M06/6-311G(d,p)
FICD3--1.85M06/6-311G(d,p)
FICD4--1.91M06/6-311G(d,p)
FICD5--3.551.75M06/6-311G(d,p)
BTO-CH2-6.51-3.263.25B3LYP/6-31G(d)
BTO-CCl2--3.20B3LYP/6-31G(d)
BTO-CF2--3.50B3LYP/6-31G(d)

Data sourced from multiple computational studies. ugm.ac.idthieme-connect.comd-nb.inforesearchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the step-by-step process at a molecular level. nih.govsumitomo-chem.co.jpmt.com This involves identifying reactants, products, transition states, and intermediates along the reaction pathway. nih.gov By calculating the energies of these species, a potential energy surface can be constructed, and the activation energy (energy barrier) for each step can be determined. nih.govrsc.org

In the context of this compound chemistry, DFT can be used to explore the mechanisms of polymerization reactions or the synthesis of new derivatives. For example, in a study of the cyclopropanation of styrene, DFT calculations were used to compare different possible reaction pathways and identify the most likely mechanism. nih.gov The rate-limiting step of the reaction, which is the step with the highest energy barrier, can also be identified, providing crucial information for optimizing reaction conditions. nih.gov While specific DFT studies on the reaction mechanisms of this compound itself are not detailed in the provided context, the general applicability of DFT for elucidating reaction pathways is well-established. sumitomo-chem.co.jp

Structure-Property Relationship Studies through Computational Modeling

A key strength of computational modeling is its ability to establish clear relationships between the chemical structure of a molecule and its resulting properties. mdpi.comnih.gov By systematically modifying the structure of this compound derivatives in silico and calculating the corresponding changes in their electronic and optical properties, researchers can gain a fundamental understanding of what structural features are most important for achieving desired functionalities. mdpi.com

For example, computational studies on donor-acceptor copolymers based on this compound have shown how altering the acceptor unit can tune the optical bandgap and, consequently, the color of the resulting polymer. acs.orgresearchgate.net Similarly, the effect of different side groups on the planarity of the polymer backbone and its electronic properties can be investigated. mdpi.com This predictive power of computational modeling is invaluable for the rational design of new materials with tailored properties for applications in organic solar cells, light-emitting diodes, and other electronic devices.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge transfer within and between molecules. uni-muenchen.dedoi.org It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which can be quantified using second-order perturbation theory to estimate their stabilization energy. uni-muenchen.deresearchgate.net

Theoretical Descriptors for Aromaticity and Conjugation Pathway Analysis in this compound Derivatives

Computational and theoretical investigations provide profound insights into the electronic structure and inherent properties of this compound and its derivatives. The concepts of aromaticity and conjugation pathways are central to understanding the stability, reactivity, and potential applications of these compounds in organic electronics. Theoretical descriptors, derived from quantum chemical calculations, offer a quantitative measure of these characteristics.

The fusion of a five-membered cyclopentane (B165970) ring to a thiophene (B33073) core in this compound introduces significant electronic and structural perturbations compared to simple thiophene. The nature of this fusion, particularly at the 'c' bond of the thiophene ring, can influence the local aromaticity of the thiophene unit. researchgate.net Theoretical studies on related systems, such as cyclobutadithiophenes, have shown that the position of fusion is a critical determinant of aromatic character. researchgate.netmdpi.com When a thiophene ring is fused at the c-position, its aromatic character tends to be attenuated. researchgate.net

To quantify aromaticity in this compound derivatives and related heterocyclic systems, a variety of theoretical descriptors are employed. These include energetic, geometric, and magnetic criteria. Aromatic Stabilization Energy (ASE) and Topological Resonance Energy (TRE) are energetic descriptors that quantify the stabilization gained from cyclic electron delocalization. nih.gov Geometric descriptors, such as the Harmonic Oscillator Model of Aromaticity (HOMED), assess the degree of bond length equalization within the ring, a hallmark of aromatic systems. mdpi.com Magnetic descriptors, like Nucleus-Independent Chemical Shift (NICS), calculate the magnetic shielding at the center of the ring, where negative values typically indicate aromaticity. nih.govrsc.org

Studies on aza-derivatives of furan (B31954) and thiophene have demonstrated excellent correlations between these different types of descriptors, providing a consistent picture of aromaticity. nih.gov For instance, a strong linear relationship exists between energetic (ASE) and magnetic (NICS) indices. nih.govmdpi.com The inclusion of additional heteroatoms or fused rings can significantly modulate the aromaticity of the parent thiophene ring. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate conjugation pathways. mdpi.com NBO calculations can reveal the extent of electron delocalization and identify the specific orbital interactions that contribute to the conjugated system. This analysis helps in understanding how structural modifications, such as the introduction of different substituents or the extension of the conjugated backbone, affect charge transport properties. mdpi.com

The planarity of the molecular structure is also a key factor influencing conjugation and, consequently, the electronic properties. DFT calculations can predict the degree of planarity in this compound-based molecules and polymers. researchgate.net For instance, theoretical studies have been used to predict the planarity of polymers containing alternating thiophene and didodecyloxymethyl substituted this compound units. researchgate.net

The following tables summarize key theoretical descriptors and findings from computational studies on this compound and related derivatives, illustrating the quantitative analysis of their aromaticity and electronic properties.

Table 1: Theoretical Descriptors for Aromaticity

Descriptor TypeDescriptor NameDescriptionReference
EnergeticAromatic Stabilization Energy (ASE)Quantifies the stabilization energy due to cyclic delocalization of π-electrons. nih.gov
EnergeticTopological Resonance Energy (TRE)A graph-theoretical index that measures the aromatic character based on the molecular topology. nih.gov
GeometricHarmonic Oscillator Model of Aromaticity (HOMED)Measures the degree of bond length equalization in a cyclic system. mdpi.com
MagneticNucleus-Independent Chemical Shift (NICS)Calculates the magnetic shielding at the ring center to probe aromaticity (negative values indicate aromaticity). nih.govrsc.org

Table 2: Selected Computational Data for this compound-Based Polymers

Polymer SystemComputational MethodKey FindingReference
Donor-acceptor copolymers with CPTDFTThe choice of acceptor unit significantly tunes the optoelectronic properties and visible color of the copolymer. acs.org
Poly(didodecyloxymethyl-cyclopenta[c]thiophene-alt-thiophene)DFTThe polymer is predicted to have a planar structure with a calculated band gap close to the experimental value. researchgate.net
Copolymers of CPT and benzazole derivativesDFTCorrelated the strength of the acceptor with the trend in the colors of the copolymers. acs.org
Oligomers of 3,4-cycloalkyl[c]-chalcogenophenesDFT, NBOThe size of the 3,4-cycloalkane substitution and the heteroatom affect the morphology and optoelectronic properties. mdpi.com

These computational approaches provide a powerful framework for the rational design of novel this compound derivatives with tailored electronic and optical properties for applications in organic electronics and materials science.

Polymer Chemistry of Cyclopenta C Thiophene

Homopolymerization of Cyclopenta[c]thiophene Monomers

The synthesis of this compound homopolymers has been pursued to understand the fundamental properties of this polymer system. A significant achievement in this area is the creation of the first solution-processable homopolymer derived from a thiophene-capped 5,5-bis(hexyloxy)-5,6-dihydro-4H-cyclopenta[c]thiophene (DHTCPT). d-nb.infothieme-connect.com Synthesized via Stille polymerization, this homopolymer (P1) presents as a red-colored material. d-nb.infothieme-connect.com The introduction of solubilizing hexyloxy groups on the cyclopentane (B165970) bridge is critical, as the unsubstituted poly(this compound) (PCPT) has been noted to suffer from poor solubility. acs.org

The optoelectronic characteristics of this homopolymer have been investigated, revealing distinct features compared to its copolymer counterparts. d-nb.infothieme-connect.com For instance, the homopolymer P1 exhibits an irreversible oxidation process and an electrochemical bandgap (Egelec) of 1.72 eV, with a highest occupied molecular orbital (HOMO) level calculated at -5.04 eV. thieme-connect.com In electrochromic studies, it reversibly switches from red in its neutral state to transparent blue upon oxidation. thieme-connect.com

Homopolymers such as poly-cyclopenta[c]thiophene (PCPS) and its selenium analogue, poly-cyclopenta[c]selenophene (PCPSe), have also been synthesized via electrochemical methods. mdpi.comrsc.org These polymers are noted for their low bandgaps and high oxidative stability, surpassing that of well-known polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). mdpi.comrsc.org

Table 1: Properties of a Solution-Processable this compound Homopolymer (P1)

Property Value Reference
Polymerization Method Stille Coupling d-nb.info
Color (Neutral State) Red d-nb.info
Color (Oxidized State) Transparent Blue thieme-connect.com
HOMO Energy Level -5.04 eV thieme-connect.com
LUMO Energy Level -3.32 eV thieme-connect.com
Electrochemical Bandgap (Egelec) 1.72 eV thieme-connect.com
Optical Bandgap (Egopt) 2.02 eV thieme-connect.com

**6.2. Copolymerization Strategies with this compound Units

Copolymerization represents a powerful strategy to fine-tune the properties of CPT-based materials for specific electronic and optoelectronic applications. By combining the electron-donating CPT unit with various electron-accepting monomers, researchers can precisely control the resulting polymer's electronic structure, absorption profile, and charge transport characteristics.

The donor-acceptor (D-A) approach is a cornerstone of designing low-bandgap conjugated polymers. In this strategy, the electron-rich this compound unit serves as the donor, while an electron-deficient moiety acts as the acceptor. d-nb.inforesearchgate.net This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which effectively lowers the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org

A variety of acceptor units have been copolymerized with CPT derivatives, including:

Benzazoles : Such as benzo[c] researchgate.netrsc.orgrsc.orgselenadiazole (BDS), benzo[c] researchgate.netrsc.orgrsc.orgthiadiazole, and 2-dodecyl d-nb.inforsc.orgrsc.org-benzotriazole (BTAz). researchgate.netrsc.orgrsc.orgacs.org

Diketopyrrolopyrrole (DPP) : Copolymers with DPP units have been successfully synthesized. d-nb.infothieme-connect.com

Dipyrromethene Difluoroborane (B8323493) (BODIPY) : This acceptor has been used to create very low-bandgap polymers. acs.org

The synthesis of these D-A copolymers is commonly achieved through Stille cross-coupling reactions. d-nb.inforesearchgate.netrsc.orgacs.org The choice of the acceptor unit is crucial as it directly influences the electronic properties of the resulting copolymer. For example, a copolymer of a CPT-based oligomer with the strong acceptor BDS resulted in a polymer (P1) with a low band gap of 1.3 eV and a hole mobility of 9 x 10⁻³ cm² V⁻¹ s⁻¹. rsc.orgrsc.org In contrast, using the weaker acceptor BTAz yielded a polymer (P2) with a higher band gap of 1.66 eV and a lower mobility of 2.56 x 10⁻³ cm² V⁻¹ s⁻¹. rsc.orgrsc.org

Alternating copolymers, a specific architecture within the D-A strategy, provide a precise method for tuning optoelectronic properties. d-nb.infothieme-connect.com By alternating the CPT donor with different acceptor units in a regular pattern, the electronic structure can be systematically modified. This approach has been used to create a palette of polymers spanning the primary colors. researchgate.netacs.org

In one study, three different D-A copolymers were synthesized by pairing a thiophene-capped CPT donor with three different benzazole acceptors. researchgate.netacs.org The resulting polymers displayed red, green, and blue colors in solution, demonstrating that varying the heteroatom (S, Se, or N) in the acceptor unit effectively tunes the optical bandgap. researchgate.netacs.org The polymer incorporating benzoselenadiazole (P2) exhibited the lowest optical band gap (1.44 eV), followed by the benzothiadiazole-containing polymer (P1, 1.57 eV) and the benzotriazole-based polymer (P3, 1.86 eV). researchgate.net

Another example involves the creation of a green copolymer (P3) by alternating a CPT derivative (DHTCPT) with a diketopyrrolopyrrole derivative (DEHTDPP). d-nb.infothieme-connect.com The optoelectronic properties of this green copolymer were found to be intermediate between those of the red DHTCPT homopolymer (P1) and a blue DEHTDPP homopolymer (P2), showcasing the precise tunability afforded by the alternating copolymer strategy. d-nb.infothieme-connect.comdntb.gov.ua

Table 2: Tuning of Optoelectronic Properties in Alternating CPT-Benzazole Copolymers

Polymer Acceptor Unit Color in Solution Optical Bandgap (Egopt) Reference
P1 Benzo d-nb.inforsc.orgrsc.orgthiadiazole Red 1.57 eV researchgate.net
P2 Benzo d-nb.inforsc.orgrsc.orgselenadiazole Green 1.44 eV researchgate.net
P3 Benzo d-nb.inforsc.orgrsc.orgtriazole Blue 1.86 eV researchgate.net

Donor-Acceptor (D-A) Conjugated Copolymers

Electrochemical Polymerization of this compound Derivatives

Electrochemical polymerization is a versatile technique for synthesizing conjugated polymer films directly onto an electrode surface. This method has been successfully applied to various CPT derivatives. mdpi.comrsc.org The process involves the oxidative coupling of monomer units by applying an electrical potential, typically via cyclic voltammetry or chronoamperometry. winona.edu For thiophene-based monomers, this typically occurs at potentials between 1.0 and 1.8 V. winona.edu

Both homopolymers and cooligomers of CPT and its selenium analogue have been prepared using this technique. rsc.org A key advantage of electrochemical polymerization is that it can produce high-quality, uniform polymer films. winona.edu Studies have shown that using bithiophene-based monomers instead of single thiophene (B33073) units can lower the required oxidation potential, which helps to prevent overoxidation and degradation of the polymer film during synthesis. mdpi.com

The resulting electrochemically synthesized polymers, such as PCPS, exhibit high oxidative stability. rsc.org Spectroelectrochemical studies, which combine electrochemistry with spectroscopy, are often used to characterize these films, providing insights into their color changes at different redox states, optical contrast, and switching times, which are crucial parameters for applications like electrochromic devices. thieme-connect.comresearchgate.net

Influence of Structural Modifications on Polymerization Efficiency and Characteristics

The properties of CPT-based polymers are highly sensitive to structural modifications of the monomer units. These changes can impact polymerization efficiency, solubility, and the final optoelectronic characteristics of the material.

Solubilizing Side Chains : The attachment of flexible alkyl or alkyloxy side chains (e.g., hexyloxy, dodecyloxymethyl) to the CPT core is paramount for achieving good solubility in common organic solvents. d-nb.infoacs.org This solution processability is essential for fabricating devices using techniques like spin-coating or inkjet printing. Without these groups, CPT homopolymers are often intractable. acs.org

Nature of the Acceptor Unit : In D-A copolymers, the electron-withdrawing strength of the acceptor unit is a primary determinant of the polymer's band gap. researchgate.net Stronger acceptors like benzoselenadiazole lead to lower band gaps and a red-shift in absorption compared to weaker acceptors like benzotriazole (B28993). researchgate.netacs.org

Heteroatom Substitution : Replacing the sulfur atom in the CPT ring with selenium to form cyclopenta[c]selenophene (CPSe) is a powerful tuning strategy. Selenophene-containing polymers generally exhibit lower band gaps and improved charge carrier mobilities. researchgate.netacs.org This is attributed to the lower aromaticity of selenophene (B38918) and the potential for stronger interchain Se-Se interactions, which facilitate charge transport. researchgate.net

Polymerization Linkage Point : The specific position on the comonomer where polymerization occurs can have a profound impact. A study on CPT-BODIPY copolymers found that linking the units through the 'α' positions of the BODIPY acceptor resulted in a polymer with an optical band gap of 1.28 eV and charge mobility of 0.01 cm² V⁻¹ s⁻¹. acs.org In contrast, linking through the 'β' positions yielded a polymer with a higher band gap (1.71 eV) and mobility that was four orders of magnitude lower (3.22 x 10⁻⁶ cm² V⁻¹ s⁻¹). acs.org

Regioregularity and Planarity Control in this compound Polymers

Control over the structural order of a conjugated polymer, specifically its regioregularity and planarity, is crucial for optimizing electronic properties.

Regioregularity : Regioregularity refers to the consistency of the orientation of monomer units within the polymer chain. In polymers made from asymmetrically substituted monomers like 3-alkylthiophenes, a lack of control can lead to a mixture of "head-to-tail" and "head-to-head" linkages. These defects can disrupt π-conjugation by forcing twists in the polymer backbone. mdpi.com this compound, due to its fused-ring structure where the 3- and 4-positions of the thiophene are bridged, inherently solves the issue of regioregularity. acs.orgfigshare.com Polymerization must proceed through the 1- and 3-positions, ensuring a perfectly regular and defined polymer backbone without the possibility of regio-defects. acs.org

Planarity : A planar backbone maximizes the overlap of π-orbitals along the polymer chain, leading to effective conjugation, lower band gaps, and enhanced charge mobility. The cyclopentane ring fused to the thiophene has been shown, through both experimental crystal structures of oligomers and computational studies, to enforce a high degree of planarity in the resulting polymer chain. thieme-connect.comrsc.org This substitution does not introduce the significant steric hindrance that can cause twisting in other 3,4-disubstituted thiophene polymers. rsc.orgmdpi.com This inherent planarity, combined with the absence of regioregularity issues, makes CPT an excellent building block for creating highly ordered, high-performance semiconducting polymers. acs.orgrsc.org

Table 3: List of Chemical Compounds

Abbreviation / Common Name Full Chemical Name
CPT This compound
DHTCPT 5,5-bis(hexyloxy)-5,6-dihydro-4H-cyclopenta[c]thiophene
PCPT / PCPS Poly(this compound)
PCPSe Poly(cyclopenta[c]selenophene)
PEDOT Poly(3,4-ethylenedioxythiophene)
BDS Benzo[c] researchgate.netrsc.orgrsc.orgselenadiazole
BTAz 2-dodecyl d-nb.inforsc.orgrsc.org-benzotriazole
DPP Diketopyrrolopyrrole
DEHTDPP 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
BODIPY Dipyrromethene difluoroborane
CPSe Cyclopenta[c]selenophene
Benzo d-nb.inforsc.orgrsc.orgthiadiazole Benzo[c] researchgate.netrsc.orgrsc.orgthiadiazole
Benzo d-nb.inforsc.orgrsc.orgselenadiazole Benzo[c] researchgate.netrsc.orgrsc.orgselenadiazole
Benzo d-nb.inforsc.orgrsc.orgtriazole Benzo[c] d-nb.inforsc.orgrsc.orgtriazole

Thermal Properties of this compound Polymers

The thermal stability of polymers is a critical factor for their application in electronic devices, as it determines their operational lifetime and processing conditions. For polymers based on this compound, thermal properties are typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs. DSC is used to identify thermal transitions such as the glass transition temperature (Tg), where the polymer changes from a rigid, glassy state to a more flexible, rubbery state.

Detailed Research Findings

Research into the thermal properties of this compound-based polymers has demonstrated their generally good thermal stability, making them suitable for various organic electronic applications. The stability is influenced by the specific chemical structure of the polymer, including the nature of co-monomers and side chains.

A study involving three soluble and thermally stable polymers based on a thiophene-capped derivative of this compound (DHTCPT) and a diketopyrrolopyrrole derivative (DEHTDPP) provided specific data on their thermal decomposition. thieme-connect.comd-nb.info The polymers included a red homopolymer (P1) of DHTCPT, a blue homopolymer (P2) of DEHTDPP, and a green alternating copolymer (P3) of the two. thieme-connect.comd-nb.info The decomposition temperature (Td), calculated at 5% thermal weight loss, was determined for each polymer. thieme-connect.comd-nb.info P2 exhibited the highest thermal stability with a Td of 268 °C, followed by P1 at 251 °C, and P3 at 224 °C. d-nb.info

Similarly, a series of alternating copolymers incorporating cyclopentadithiophene (CPDT), a related and more conjugated fused thiophene system, also showed excellent thermal stability. For these polymers, which included different alkyl side chains on the CPDT and benzothiadiazole dicarboxylic imide (BTDI) units, the decomposition temperatures were found to surpass 350 °C. mdpi.com

In another investigation, two donor-acceptor copolymers, P1 and P2, were synthesized using a this compound (CPT) based oligomer as the donor and benzo[c] thieme-connect.comCurrent time information in Bangalore, IN.canada.caselenadiazole (BDS) or 2-dodecyl thieme-connect.comd-nb.infoCurrent time information in Bangalore, IN.-benzotriazole (BTAz) as the acceptor, respectively. rsc.org Both polymers were characterized by TGA and DSC, indicating good thermal stability, although specific decomposition temperatures were not detailed in the abstract. rsc.org

The glass transition temperature (Tg) is another important thermal property, though it is not always observed in rigid, semicrystalline conjugated polymers. nih.gov For instance, in a study of copolymers of cyclopenta[2,1-b;3,4-b']dithiophene and thieno[3,4-c]pyrrole-4,6-dione (B1257111), no glass transition was detected by DSC. acs.org However, the TGA analysis showed thermal stability up to 250 °C. acs.org The challenge in identifying the Tg for conjugated polymers is due to their rigid backbones, which suppresses the signature in DSC scans. nih.gov

The following tables summarize the reported thermal properties of various this compound-based polymers.

Table 1: Thermal Decomposition Temperatures of this compound-based Polymers

Polymer Monomers Td (°C) at 5% Weight Loss
P1 Homopolymer of DHTCPT 251
P2 Homopolymer of DEHTDPP 268
P3 Alternating copolymer of DHTCPT and DEHTDPP 224
PCPDTDTBTDI-EH, DMO CPDT-EH and BTDI-DMO >350
PCPDTDTBTDI-8, DMO CPDT-8 and BTDI-DMO >350
PCPDTDTBTDI-EH, 8 CPDT-EH and BTDI-8 >350

Data sourced from Thieme Connect and MDPI. d-nb.infomdpi.com

Applications of Cyclopenta C Thiophene Based Materials in Advanced Technologies

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

Cyclopenta[c]thiophene-based polymers are notable candidates for the active layer in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility. The planar structure of the this compound unit facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Donor-acceptor (D-A) copolymers incorporating this compound oligomers as the donor and various acceptor units have been synthesized to modulate their electronic properties. For instance, copolymers with benzo[c] d-nb.infothieme-connect.comnii.ac.jpselenadiazole (BDS) or 2-dodecyl d-nb.infothieme-connect.comthieme-connect.com-benzotriazole (BTAz) as acceptors exhibit low band gaps and low-lying highest occupied molecular orbital (HOMO) levels. rsc.org The choice of the acceptor unit significantly influences the charge transport characteristics of the resulting polymer. For example, a copolymer with BDS showed a more red-shifted absorption spectrum compared to one with BTAz, indicating stronger internal charge transfer. rsc.org

The charge carrier mobility in these materials can be significantly high. For instance, polymers based on this compound have demonstrated hole mobilities on the order of 10⁻³ cm²/Vs with on/off ratios of approximately 10⁵. researchgate.net In some cases, mobilities as high as 0.11 cm²/Vs have been reported. researchgate.net Furthermore, the strategic design of copolymers, such as those incorporating benzazole acceptors, has led to a remarkable improvement in mobility, with one study showing an increase of four orders of magnitude (from 3.22 × 10⁻⁶ cm²/Vs to 0.01 cm²/Vs) by making minor structural modifications. researchgate.netacs.org The orientation and morphology of the polymer thin films also play a critical role in determining the anisotropic charge transport in OFETs. nii.ac.jp

Polymer/Copolymer SystemAcceptor UnitHole Mobility (μh)On/Off RatioReference
CPT-based oligothiophene copolymerBenzo[c] d-nb.infothieme-connect.comnii.ac.jpselenadiazole (BDS)Not specifiedNot specified rsc.org
CPT-based oligothiophene copolymer2-dodecyl d-nb.infothieme-connect.comthieme-connect.com-benzotriazole (BTAz)Not specifiedNot specified rsc.org
CPT-based polymer-~10⁻³ cm²/Vs~10⁵ researchgate.net
CPT-based polymer-0.11 cm²/Vs~10⁵ researchgate.net
Thiophene-capped CPT with BenzothiadiazoleBenzothiadiazole3.22 × 10⁻⁶ cm²/VsNot specified researchgate.netacs.org
Thiophene-capped CPT with BenzoselenadiazoleBenzoselenadiazole0.01 cm²/VsNot specified researchgate.netacs.org

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are also being explored for their potential in organic light-emitting diodes (OLEDs). Their tunable electronic structure allows for the creation of materials that emit light across the visible spectrum. For instance, a solution-processable red homopolymer of a thiophene-capped this compound derivative has been synthesized. thieme-connect.com By copolymerizing this with a blue-emitting homopolymer, a green copolymer was achieved, demonstrating the potential to create a full RGB color spectrum for display applications. thieme-connect.com

The fused thiophene (B33073) system in these polymers enhances π-conjugation, which can lead to improved charge transport and environmental stability, both of which are beneficial for OLED performance. vulcanchem.com The development of highly emissive thiophene-based materials is a growing area of research, with a focus on tuning molecular structures to achieve high luminescence efficiency, stability, and color purity. researchgate.net

Organic Solar Cells (OSCs)

In the field of organic solar cells (OSCs), this compound-based materials, particularly those with a donor-acceptor architecture, have shown significant promise as donor materials. vulcanchem.com The development of novel acceptor units like 4H-cyclopenta[c]thiophene-4,6(5H)-dione (CTD) has been instrumental in advancing the efficiency of these devices. wiley.com

Copolymers based on This compound-4,6-dione (B8437904) and benzodithiophene have been synthesized and evaluated as electron donors in OSCs. wiley.com The efficiency of OSCs is heavily dependent on the physical properties of the donor and acceptor materials in the bulk heterojunction film. researchgate.net Strategic molecular design, including main-chain and side-chain engineering, allows for the optimization of the optical and electrical properties of these materials. wiley.com For example, the introduction of flexible and rigid structural units into the polymer backbone can regulate polymer aggregation and improve photovoltaic performance. mdpi.com Research has shown that OSCs based on certain this compound terpolymers can achieve power conversion efficiencies (PCEs) of up to 15.66%. mdpi.com

Electrochromic Devices and Color Switching Capabilities

The ability of this compound-based polymers to change color upon the application of an electrical potential makes them highly suitable for electrochromic devices. These materials can switch between different colored and transparent states, which is a key requirement for applications such as smart windows and displays.

A series of red, green, and blue electrochromic polymers have been synthesized using this compound and diketopyrrolopyrrole building blocks. d-nb.infothieme-connect.com These polymers exhibit distinct color changes between their neutral and oxidized (polaronic) states. thieme-connect.comthieme-connect.com For example, a red homopolymer can switch to a transparent blue state, a blue homopolymer to a transparent state, and a green copolymer to a transparent state. thieme-connect.com

The optical contrast, or the percentage change in transmittance (%ΔT), is a critical parameter for electrochromic materials. In one study, a copolymer demonstrated a significant %ΔT of 53%, while a homopolymer showed a superior %ΔT of 44% at a different transition. thieme-connect.com Another electrochromic polymer based on cyclopenta[2,1-b;3,4-b']dithiophene was found to be bluish-purple in its neutral state and highly transparent greenish-purple when oxidized, with an optical contrast ratio of up to 53%. doi.org

Polymer SystemNeutral ColorOxidized ColorOptical Contrast (%ΔT)Reference
Red homopolymer (P1)RedTransparent Blue44% (at SOMO→LUMO) thieme-connect.com
Blue homopolymer (P2)BlueTransparent39% (at HOMO→LUMO) thieme-connect.com
Green copolymer (P3)GreenTransparent53% (at HOMO→LUMO) thieme-connect.com
poly(2,6-(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b] d-nb.infodoi.orgdioxepin-6-yl)-4,4-dioctyl-4H-cyclopenta[2,1-b;3,4-b']dithiophene) (P1)Bluish PurpleTransparent Greenish Purple53% doi.org

Chemical Sensors and Detection Systems

The electronic properties of this compound-based materials can be modulated by their interaction with specific chemical species, making them suitable for use in chemical sensors. researchgate.net The introduction of functional groups to the this compound core can impart selectivity towards certain analytes.

For instance, a thiophene-capped this compound functionalized with a carbohydrate moiety has been synthesized for the recognition of Concanavalin A, a protein. researchgate.net This demonstrates the potential for creating highly specific biosensors. The sensing mechanism often relies on changes in the fluorescence or conductivity of the material upon binding with the target analyte. The development of conjugated polymer fluorescent sensors is an active area of research, with applications in real-time detection of various ions and biomolecules. acs.org

Catalysis Applications of this compound and its Complexes

Cyclopenta[c]thienyl ligands, which are derivatives of this compound, can form stable complexes with transition metals. These organometallic complexes have shown promise as catalysts in various chemical reactions, particularly in olefin polymerization. acs.org

Manganese complexes of η⁵-cyclopenta[c]thienyl have been synthesized and structurally characterized. nih.gov These complexes can be prepared through ligand substitution reactions or by thiation of appropriate precursors. nih.gov The planar structure of the cyclopenta[c]thienyl ligand is a key feature of these complexes. nih.gov

Furthermore, zirconium complexes based on cyclopenta[b]thiophene have demonstrated high efficiency in the oligomerization of α-olefins. rsc.org The annelation of a cyclopentadienyl (B1206354) ring with a heterocyclic fragment like thiophene is a promising strategy for designing next-generation metallocene catalysts for α-olefin polymerization. rsc.org These "heterocene" catalysts often outperform traditional cyclopentadienyl-based systems. rsc.org Titanium complexes with thiophene-fused cyclopentadienyl ligands have also been developed for ethylene/α-olefin copolymerization, exhibiting high activity and thermal stability. mdpi.com

Prospective Research Directions in Cyclopenta C Thiophene Chemistry

Exploration of Novel Cyclopenta[c]thiophene Precursors and Synthetic Pathways

The synthesis of this compound and its derivatives has historically been challenging, often involving multi-step processes with low yields. uky.edu A key area of future research lies in the development of more efficient and versatile synthetic routes.

One established method involves the closure of a cyclopentadienyl (B1206354) ring onto the [3,4-c] edge of a thiophene (B33073) ring. uky.edu However, this can be a difficult and low-yielding process. uky.edubioone.org An alternative approach, closing a thiophene ring on a cyclopentadiene (B3395910), has been explored to create a more convenient and versatile preparation of cyclopenta[c]thiophenes. uky.edu

Recent advancements have focused on creating important precursors in fewer steps. For instance, the precursor 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene has been synthesized in a two-step process, a significant improvement over previous four-step methods. google.com This was achieved by reacting 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555) with methyl phenyl sulfonyl acetate. bioone.org Another improved route involves the treatment of 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one with alkyl Grignard reagents to produce 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes in good yields. bioone.org

A particularly promising one-step method utilizes C-C dialkylation with malonate esters to form the fused five-membered rings, which increases product yields and reduces the number of synthetic steps. vulcanchem.comwku.edu

Future work will likely focus on refining these methods and discovering new precursors to streamline the synthesis of a wider variety of substituted cyclopenta[c]thiophenes.

Advancement of Green Chemistry Principles in this compound Synthesis

The development of environmentally friendly synthetic methods for this compound is a critical research direction. Traditional syntheses often rely on toxic and expensive solvents, such as carbon tetrachloride (CCl4). wku.edu

A significant step forward has been the development of a one-step synthesis method that eliminates the need for such hazardous solvents. vulcanchem.comwku.edu This not only improves the safety and environmental impact of the synthesis but also has the potential to lower production costs. wku.edu The use of malonate esters in a C-C dialkylation reaction is a key feature of this greener approach. vulcanchem.comwku.edu

Further research in this area will likely focus on:

The use of more benign solvents and reagents.

Improving reaction efficiency to reduce waste.

Developing catalytic methods to minimize the use of stoichiometric reagents.

Further Development of Cyclopenta[c]thienyl Metal Complexes in Catalysis and Materials Science

The ability of the cyclopenta[c]thienyl ligand to coordinate with metals opens up a vast field of research in catalysis and materials science. wku.edu These complexes, particularly those of zirconium, have shown effectiveness in the regiospecific polymerization of 1-alkenes. uky.edu

Manganese complexes of this compound have also been synthesized and characterized. vulcanchem.comnih.gov High-yield ligand substitution reactions are used to prepare η⁵-cyclopenta[c]thienyl complexes. nih.gov For example, the reaction of [MnBr(CO)₅] with [SnMe₃(SC₇H₃-1,3-R₂)] produces [Mn(η⁵-SC₇H₃-1,3-R₂)(CO)₃] in high yields. nih.gov An alternative route involves the thiation of [Mn{η⁵-1,2-C₅H₃(COR)₂)(CO)₃] with P₄S₁₀/NaHCO₃. nih.gov

X-ray crystallography has revealed that in these manganese complexes, the η⁵-cyclopenta[c]thienyl ligand is planar, with the manganese atom slightly displaced from the ring-fusion bond. vulcanchem.comnih.gov This structural feature influences the electronic properties and potential reactivity of the complexes. vulcanchem.com

Future research will likely explore:

The synthesis of a wider range of cyclopenta[c]thienyl metal complexes with different transition metals.

The catalytic activity of these complexes in various organic transformations.

The development of new materials with unique electronic and magnetic properties based on these complexes.

Advanced Structure-Activity Relationship Studies for Emerging Applications

Understanding the relationship between the structure of this compound derivatives and their activity is crucial for designing new molecules with specific functions. A series of 22 this compound-related compounds were synthesized and evaluated for their potential as anticancer agents. nih.gov Seven of these compounds showed cytotoxic activity, particularly against leukemia cell lines. nih.gov This has allowed for the initial determination of some structure-activity relationships. nih.gov

For example, the pharmacomodulation of 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones led to the identification of compounds with significant cytotoxic properties. nih.gov Two compounds, 1f and 3a, were selected for further in vivo testing. nih.gov

Future research in this area will involve:

Synthesizing a larger and more diverse library of this compound derivatives.

Utilizing computational modeling to predict the activity of new compounds. researchgate.net

Conducting detailed biological evaluations to elucidate the mechanisms of action.

Integration of this compound Materials into Next-Generation Device Architectures

The unique electronic properties of this compound-based materials make them promising candidates for use in next-generation electronic devices. wku.edu These materials are related to the low-band-gap polymer poly(benzo[3,4-c]thiophene) and show potential as environmentally stable conductive polymers and in energy-efficient light-emitting diodes (LEDs). uky.eduwku.edu

Donor-acceptor copolymers containing this compound have been synthesized and their properties investigated for applications in organic solar cells. acs.org By varying the acceptor unit, the color of the copolymers can be tuned across the visible spectrum (red, green, and blue). acs.org The optical band gaps of these polymers can be as low as 1.44 eV. acs.org

Research is also focused on developing non-fullerene acceptors for organic solar cells based on a cyclopenta[2,1-b:3,4-b']dithiophene backbone. mdpi.com These materials have shown power conversion efficiencies of up to 11.8%. mdpi.com

Future directions in this field include:

Optimizing the structure of this compound-based polymers to improve solar cell efficiency.

Developing materials with enhanced stability for long-term device performance.

Exploring new device architectures that can fully leverage the properties of these materials.

Integrating these materials with other emerging materials to create hybrid electronic systems. vulcanchem.com

Enhanced Predictive Modeling for this compound-Based Material Design

Computational modeling is becoming an increasingly important tool for the design of new materials with tailored properties. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the structural and optoelectronic properties of this compound-based molecules and polymers. researchgate.netresearchgate.net

These computational methods can help to:

Predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for applications in organic electronics. researchgate.netthieme-connect.com

Understand the relationship between molecular structure and properties such as color and band gap. acs.orgresearchgate.net

Screen potential candidates before undertaking costly and time-consuming synthesis. rsc.org

For example, DFT calculations have been used to correlate the strength of acceptor units in donor-acceptor copolymers with the resulting color of the material. acs.org These calculations can also help to understand the effects of different side chains on the properties of the polymers. researchgate.net

Future research will focus on developing more accurate and efficient computational models to accelerate the discovery of new this compound-based materials for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing substituted cyclopenta[c]thiophenes, and what challenges arise during isolation?

  • Methodological Answer : Cyclopenta[c]thiophenes are synthesized via C,C-dialkylation of dichloride precursors (e.g., 3,4-bis(chloromethyl)-2,5-dimethylthiophene) with activated methylene compounds like methylphenylsulfonylacetate. A key challenge is isolating intermediates such as sulfone ester 9 due to air sensitivity. Techniques include Schlenk-line procedures under nitrogen and characterization via 1H^1H/13C^{13}C NMR, IR spectroscopy, and GCMS. For example, sulfone ester 9 shows distinct NMR signals (e.g., methylene doublets at 3.31/3.40 ppm and carbonyl stretch at 1736 cm1^{-1}) .

Q. How can spectroscopic techniques resolve structural ambiguities in cyclopenta[c]thiophene derivatives?

  • Methodological Answer : 1H^1H NMR is critical for distinguishing substituent environments. For sulfone ester 9, benzylic protons appear as triplets (7.54–7.79 ppm), while methyl groups resonate as singlets (2.15 ppm). 13C^{13}C NMR identifies quaternary carbons (e.g., 83.9 ppm) and aromatic systems (128–138 ppm). IR spectroscopy confirms functional groups (e.g., sulfone stretches at 1137/1303 cm1^{-1}). Cross-referencing with computational models (e.g., MP2/6-311G**) validates bond distances and angles .

Advanced Research Questions

Q. How do metal coordination strategies enhance the stability of cyclopenta[c]thiophenes, and what catalytic applications emerge?

  • Methodological Answer : Free cyclopenta[c]thiophenes are unstable but stabilize upon forming η5^5-complexes with transition metals (e.g., Mn, Zr). For example, alkyl-substituted cyclopenta[c]thienyl manganese complexes are synthesized via deprotonation and metal insertion. These complexes catalyze α-olefin polymerization, with activity linked to electron-donating substituents. Stability assessments include TGA and cyclic voltammetry to monitor decomposition and redox behavior .

Q. What computational approaches predict the electronic properties of this compound-based polymers?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to engineer band structures for optoelectronic applications. For instance, fused thiophene systems (e.g., polythiophene analogs) exhibit low band gaps (~1.5–2.0 eV) suitable for solar cells. Molecular dynamics simulations model doping effects on conductivity. Validation involves comparing computed UV-Vis spectra (TD-DFT) with experimental data .

Q. How can contradictory NMR data in this compound synthesis be systematically analyzed?

  • Methodological Answer : Discrepancies in methylene proton coupling constants (e.g., J=16.6HzJ = 16.6 \, \text{Hz} vs. 14.7/16.8 Hz in related compounds) arise from conformational flexibility. Variable-temperature NMR and NOESY experiments clarify dynamic effects. Redundant synthesis trials under controlled conditions (e.g., LiH/DMF solvent systems) minimize side reactions. Cross-validation with X-ray crystallography resolves ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.